molecular formula C19H24N2O3 B5913797 N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913797
M. Wt: 328.4 g/mol
InChI Key: ATOBZIKJNPMPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CORM-3, is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. In recent years, CORM-3 has gained significant attention due to its unique properties and potential benefits in various scientific research applications.

Mechanism of Action

N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide releases carbon monoxide (CO) upon activation, which then binds to heme-containing proteins, including cytochrome c oxidase and soluble guanylate cyclase. This binding results in the activation of various signaling pathways, leading to the observed biochemical and physiological effects of N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Biochemical and physiological effects:
N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has also been shown to induce vasodilation, increase oxygen delivery to tissues, and improve tissue perfusion. N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to protect against ischemia-reperfusion injury, reduce oxidative stress, and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its stability, ease of synthesis, and ability to release controlled amounts of CO. However, N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide also has some limitations, including its potential toxicity and the need for careful handling due to its ability to release CO, which can be harmful in high concentrations.

Future Directions

There are several future directions for the use of N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in scientific research. One potential direction is the development of new N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Further research is also needed to better understand the mechanism of action of N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential side effects, which will help to optimize its use in scientific research and clinical settings.

Synthesis Methods

N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using various methods, including the reaction of 3-hydroxy-4-cyclooctene-1,2-dione with methylamine and cyclooctylamine in the presence of palladium on carbon catalyst. The reaction results in the formation of N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, which can be purified using chromatography techniques.

Scientific Research Applications

N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have potential applications in organ transplantation, where it can be used to protect organs from ischemia-reperfusion injury.

properties

IUPAC Name

N-cyclooctyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-21-15-12-8-7-11-14(15)17(22)16(19(21)24)18(23)20-13-9-5-3-2-4-6-10-13/h7-8,11-13,22H,2-6,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOBZIKJNPMPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3CCCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2-hydroxy-1-methyl-4-oxoquinoline-3-carboxamide

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